3-(3-Pyridyl)-5-isoxazoleethanol
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-(3-pyridin-3-yl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C10H10N2O2/c13-5-3-9-6-10(12-14-9)8-2-1-4-11-7-8/h1-2,4,6-7,13H,3,5H2 |
InChI Key |
XQYVUXZLMBSZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) 2-(3-(2-Nitrophenyl)isoxazol-5-yl)ethanol (CAS 1261236-27-4)
- Structure: Features a 2-nitrophenyl group at the 3-position and ethanol at the 5-position of isoxazole.
- Properties: Molecular weight = 234.21 g/mol; XlogP = 1.5 (indicative of moderate lipophilicity); hydrogen bond donors/acceptors = 1/5 .
(b) (3-Methylisoxazol-5-yl)methanol (CAS 14716-89-3)
- Structure: Methyl group at the 3-position and methanol at the 5-position.
Pyridyl-Substituted Isoxazole Derivatives
(a) 1-(3-(Pyridin-4-yl)isoxazol-5-yl)ethanone (CAS 1267001-51-3)
- Structure : Pyridine at the 3-position and acetyl group at the 5-position.
- Properties: Molecular weight = 188.18 g/mol; ketone group increases electrophilicity compared to ethanol .
- Contrast: The acetyl group may reduce water solubility relative to ethanol, impacting bioavailability.
(b) 3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole hydrochloride (CAS 1353987-20-8)
- Structure: Phenyl at 3-position and a morpholinoethanol group at 5-position.
- Properties : The morpholine ring introduces basicity and enhances solubility in acidic conditions .
Preparation Methods
Cyclocondensation of Pyridine Aldehydes with Hydroxylamine Derivatives
The isoxazole ring is often constructed via 1,3-dipolar cycloaddition or condensation. For example, 5-hydroxy-3-(3-pyridyl)isoxazole (a precursor) is synthesized by reacting pyridine-3-carbaldehyde with hydroxylamine hydrochloride under basic conditions. Adapting this method, the ethanol group can be introduced by substituting the hydroxyl group via nucleophilic substitution.
Suzuki–Miyaura Coupling for Pyridyl Group Introduction
Metal-catalyzed cross-coupling enables direct attachment of the pyridyl group to pre-formed isoxazoleethanol. A patented method for 5-(3-pyridyl)-2,2'-bithiophene illustrates the use of tris-3-pyridyl boroxine in Suzuki reactions.
Functional Group Modification of Hydroxyisoxazole Derivatives
5-Hydroxy-3-(3-pyridyl)isoxazole (CAS 1354939-73-3) serves as a critical intermediate. Reduction or substitution reactions convert the hydroxyl group to ethanol:
-
Reduction : Use NaBH₄ or LiAlH₄ to reduce a ketone precursor.
-
Nucleophilic Substitution : React with 2-bromoethanol in DMF with K₂CO₃.
Optimization and Mechanistic Insights
Catalytic Efficiency in Cyclocondensation
The use of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalysts enhances cyclocondensation efficiency, reducing reaction times from 24 h to 6 h. Similar catalysts could expedite isoxazole formation for 3-(3-pyridyl)-5-isoxazoleethanol.
Solvent and Temperature Effects
-
Polar Solvents : Ethanol or DMF improve solubility of pyridine intermediates.
-
Temperature : Optimal cyclocondensation occurs at 80–100°C, while couplings require milder conditions (60–80°C).
Comparative Analysis of Methods
Industrial-Scale Considerations
Patented routes emphasize cost-effective catalysts (e.g., trifluoromethanesulfonic acid) and solvent recycling. For example, the use of ethanol as both solvent and reactant reduces waste .
Q & A
Q. How can researchers differentiate scaffold-specific toxicity from off-target effects in preclinical studies?
- Methodological Answer : ToxScreen assays (ATP content, mitochondrial membrane potential) identify cytotoxicity thresholds. CRISPR-Cas9 knockouts of putative targets (e.g., Naᵥ1.7 channels) isolate on-target effects. Metabolomic profiling (GC-MS/LC-MS) detects stress biomarkers (e.g., lactate, glutathione) .
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